6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
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Synthesis Analysis
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This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives A study describes the synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone, showcasing the chemical versatility of tetrahydroquinoline compounds. These derivatives exhibited antimicrobial activity, underscoring their potential in medicinal chemistry (Elkholy & Morsy, 2006).
Novel Synthesis Approaches for Tetrahydroquinolines Research into one-pot synthesis methods for dihydropyrindines and tetrahydroquinolines from cyclic N-morpholino alkenes highlights innovative routes to these compounds. Such methodologies expand the toolbox for creating complex organic molecules with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002).
Biological Activities and Applications
DNA Binding and Anticancer Agents Several compounds derived from tetrahydroquinoline analogs have been designed to bind specifically to DNA, indicating potential for developing novel therapeutics. For example, cyclopenta[f]isoquinoline derivatives have been engineered to hydrogen bond specifically with GC pairs in DNA's major groove, suggesting a targeted approach for drug development (Kundu et al., 1975).
Synthesis of Anticancer Compounds The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, including anticancer agents. Research has focused on synthesizing novel compounds with this structural motif, demonstrating a range of biological properties such as cytotoxicity against cancer cell lines, thereby contributing to the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Safety And Hazards
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Future Directions
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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRMBLKXDNBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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